1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl-
Description
Alternative Designations and Registry Numbers
This compound is recognized by multiple identifiers across chemical databases, reflecting its synthetic and commercial relevance:
Table 2: Registry identifiers and synonyms
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 1234423-98-3 | EvitaChem |
| IUPAC Name | 4-(4-Morpholinyl)-2-phenyl-1-benzopyranium | PubChem |
| Common Synonyms | 1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl-; 4-Morpholino-2-phenylbenzopyranium | EvitaChem |
The CAS registry number 1234423-98-3 serves as the primary unique identifier for this compound in regulatory and commercial contexts. Additional synonyms include 4-morpholino-2-phenylbenzopyranium and 2-phenyl-4-morpholinobenzopyranium , which emphasize the substituent positions without explicitly stating the charged pyran oxygen.
Molecular Taxonomy Within Benzopyran Derivatives
1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl- belongs to the benzopyran derivatives , a class of organic compounds characterized by a fused benzene and pyran ring system. Its taxonomic classification is further refined as follows:
Table 3: Taxonomic classification of the compound
The compound’s cationic benzopyranium core distinguishes it from neutral benzopyrans (e.g., flavylium, a chromenylium derivative with a phenyl group at C2). The morpholinyl group introduces basicity and hydrogen-bonding potential, while the phenyl group enhances aromatic stacking interactions.
Properties
CAS No. |
5442-01-3 |
|---|---|
Molecular Formula |
C19H18NO2+ |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-(2-phenylchromen-4-ylidene)morpholin-4-ium |
InChI |
InChI=1S/C19H18NO2/c1-2-6-15(7-3-1)19-14-17(20-10-12-21-13-11-20)16-8-4-5-9-18(16)22-19/h1-9,14H,10-13H2/q+1 |
InChI Key |
KRSMLJTZAOCJJH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[N+]1=C2C=C(OC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Chromone Core Formation
The benzopyran (chromone) skeleton is commonly synthesized via:
- Cyclization of 2-hydroxyacetophenone derivatives with appropriate reagents to form the chromone ring.
- Condensation reactions involving salicylaldehyde derivatives and phenylacetic acid or equivalents to build the 4H-1-benzopyran-4-one framework.
Introduction of the Phenyl Group at Position 2
The phenyl substituent at the 2-position is typically introduced by:
- Using 2-phenyl-substituted precursors in the initial cyclization step.
- Alternatively, cross-coupling reactions (e.g., Suzuki or Heck coupling) on a halogenated chromone intermediate to install the phenyl group.
Installation of the Morpholinyl Group at Position 4
The morpholine substituent at the 4-position can be introduced by:
- Nucleophilic substitution on a 4-chloro or 4-bromo chromone intermediate with morpholine.
- Direct amination reactions using morpholine under suitable conditions.
This step often requires careful control of reaction conditions to avoid side reactions and to ensure regioselectivity.
Representative Synthetic Route Example
A typical synthetic route based on literature and patent disclosures is as follows:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 2-Hydroxyacetophenone + benzaldehyde derivatives | Claisen-Schmidt condensation to form chalcone intermediate | Moderate to high yield |
| 2 | Cyclization under acidic or basic conditions | Formation of 2-phenylchromone core | High yield |
| 3 | Halogenation at 4-position (e.g., with POCl3) | Introduction of leaving group for substitution | Good yield |
| 4 | Reaction with morpholine | Nucleophilic substitution to install morpholinyl group | Moderate to high yield |
| 5 | Purification (chromatography, recrystallization) | Isolation of pure 1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl- | High purity |
Research Findings and Analytical Data
- The compound’s structure and purity are confirmed by 1H NMR, 13C NMR, and mass spectrometry .
- The morpholinyl substitution significantly affects biological activity, as shown in studies on phosphoinositide 3-kinase inhibition.
- Synthetic intermediates and final products are characterized by melting point, IR spectroscopy, and chromatographic purity.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Chromone core synthesis | Claisen-Schmidt condensation and cyclization | Well-established, high yield | Requires careful control of conditions |
| Phenyl group introduction | Use of phenyl-substituted precursors or cross-coupling | Regioselective, versatile | Cross-coupling requires catalysts and ligands |
| Morpholinyl group installation | Nucleophilic substitution on halogenated chromone | Straightforward, good yields | Possible side reactions, requires purification |
| Advanced techniques | Microwave-assisted, catalytic, green methods | Faster, environmentally friendly | May require specialized equipment |
Chemical Reactions Analysis
1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound has been investigated for its effects on biological systems, including its role in enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its bioactive properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl- involves its interaction with specific molecular targets. For example, it has been shown to inhibit phosphoinositide-3 kinase (PI3K) and casein kinase 2, affecting synaptic vesicle cycling and neurotransmission . These interactions lead to various cellular effects, including changes in vesicle trafficking and neurotransmitter release.
Comparison with Similar Compounds
Structural Analogs and Key Features
The following table summarizes structural analogs, their substituents, and reported activities:
Physicochemical Properties
- LogP and Solubility: The morpholinyl group’s polarity (as seen in 4-morpholinoaniline, logP ~1.5) may reduce the target compound’s hydrophobicity compared to fully aromatic analogs. The charged benzopyranium core could further enhance water solubility .
- Stability: Morpholine-containing compounds (e.g., 1-Propanone derivatives in ) are often sensitive to oxidation, necessitating stabilizers in formulations .
Biological Activity
1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl-, also known as LY-294002, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl- is a benzopyran derivative characterized by the presence of a morpholinyl group and a phenyl group. Its molecular formula is C19H17N3O3 with a molecular weight of approximately 343.80 g/mol. The compound has been shown to exhibit various biological activities, particularly as an inhibitor of specific kinases.
Inhibition of Kinases:
The primary mechanism through which 1-Benzopyranium exerts its biological effects is through the inhibition of phosphoinositide-3 kinase (PI3K) and casein kinase 2 (CK2). These kinases play crucial roles in cellular signaling pathways that regulate cell growth, survival, and metabolism.
- PI3K Inhibition: This inhibition has been linked to alterations in synaptic vesicle cycling and neurotransmission. Studies indicate that LY-294002 can significantly affect neurotransmitter release at synapses by modulating vesicle trafficking and calcium dynamics .
- CK2 Inhibition: The compound also enhances spontaneous neurotransmitter release, suggesting that CK2 inhibition may contribute to its effects on synaptic transmission .
Biological Activities
1-Benzopyranium has been investigated for several biological activities:
- Anticancer Properties: Research has demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. Its ability to inhibit PI3K is particularly relevant in oncology, as this pathway is often dysregulated in cancer.
- Neuroprotective Effects: Given its influence on neurotransmission, there is potential for therapeutic applications in neurodegenerative diseases where synaptic dysfunction is a hallmark .
Comparative Analysis with Related Compounds
The following table compares 1-Benzopyranium with other related benzopyran derivatives based on their structural features and biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| LY-294002 (1-Benzopyranium) | Morpholinyl and phenyl groups | Inhibits PI3K; enhances spontaneous neurotransmitter release |
| 2-(4-Morpholinyl)-8-phenyl-4H-benzopyran-4-one | Similar structure with variations | Anticancer properties; studied for synaptic vesicle cycling |
| Benzopyran-4-one-isoxazole hybrids | Combines benzopyran with isoxazole moiety | Antiproliferative activity against cancer cell lines |
| 2-Phenyl-1-benzopyran-4(4H)-thione | Contains thione functional group | Investigated for antioxidant properties |
Case Studies and Research Findings
Several studies have highlighted the efficacy of 1-Benzopyranium in various experimental settings:
-
Study on Synaptic Vesicle Cycling:
A study conducted at the frog neuromuscular junction demonstrated that treatment with LY-294002 resulted in a dramatic reduction in vesicle cycling, indicating its potent inhibitory effects on PI3K activity. The study utilized fluorescence imaging techniques to assess vesicle dynamics pre-and post-treatment, revealing significant alterations in neurotransmitter release patterns . -
Anticancer Activity Assessment:
In vitro studies have shown that LY-294002 effectively inhibits the growth of cancer cells by inducing apoptosis and altering cell cycle progression. These findings suggest its potential as a therapeutic agent in cancer treatment.
Q & A
Q. Purity Optimization :
Q. Table 1: Example Synthesis and Characterization Data
| Compound | Yield (%) | Purification Method | Analytical Validation |
|---|---|---|---|
| 22b | 78 | n-hexane/EtOAc (5:5) | ¹H/¹³C-NMR, HPLC (95% purity) |
| LY294002 | N/A | Column chromatography | MS, FTIR, elemental analysis |
Which spectroscopic and chromatographic techniques are critical for characterizing 4-(4-morpholinyl)-benzopyranium derivatives?
Basic Research Question
1H/¹³C-NMR : Essential for confirming substituent positions and molecular symmetry. For example, aryl protons in LY294002 appear as distinct doublets (δ 7.2–8.1 ppm), while morpholinyl protons resonate as a multiplet (δ 3.5–3.8 ppm) .
HPLC : Quantifies purity and detects byproducts. Retention times (e.g., 13.036 min for Compound 22b) and peak area ratios (≥95%) are critical benchmarks .
FTIR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ in benzopyranones) .
Q. Advanced Application :
- High-resolution mass spectrometry (HRMS) : Resolves isotopic patterns and confirms molecular formulae.
- X-ray crystallography : Resolves crystal packing and stereochemistry (e.g., dihydropyrimidinone derivatives) .
How can researchers address discrepancies in elemental analysis data during characterization?
Advanced Research Question
Discrepancies between calculated and observed elemental analysis values (e.g., C: 65.2% vs. 64.8%) may arise from:
Q. Methodological Approach :
- Triplicate measurements : Average results to minimize variability.
- Supplementary techniques : Combine with ¹³C-NMR or XPS to confirm stoichiometry.
What safety protocols are essential for handling morpholinyl-substituted benzopyranium compounds?
Basic Research Question
- Hazard classification : OSHA-designated hazardous due to acute toxicity (e.g., LY294002) .
- PPE : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods during synthesis to avoid inhalation.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) .
Q. Table 2: Safety Data for LY294002
| Hazard Category | Precautionary Measures |
|---|---|
| Acute toxicity (OSHA) | Avoid skin contact, use PPE |
| Environmental toxicity | Dispose via hazardous waste protocols |
How can computational modeling predict the reactivity of 4-(4-morpholinyl)-benzopyranium derivatives?
Advanced Research Question
- Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic/nucleophilic attack. For example, the morpholinyl group’s electron-rich nitrogen influences reactivity .
- Molecular docking : Screens interactions with biological targets (e.g., kinase inhibitors like LY294002) .
- QSPR models : Correlates substituent effects (e.g., phenyl vs. fluorophenyl groups) with bioactivity .
Case Study :
LY294002’s PI3K inhibition mechanism was validated via docking simulations, aligning with experimental IC₅₀ data .
What strategies resolve contradictions in biological activity data for benzopyranium derivatives?
Advanced Research Question
Contradictions (e.g., varying IC₅₀ values across studies) may stem from:
Q. Methodology :
- Meta-analysis : Aggregate data from multiple studies to identify outliers.
- Dose-response curves : Use nonlinear regression to calculate robust activity metrics.
How do structural modifications (e.g., fluorophenyl groups) affect the physicochemical properties of benzopyranium derivatives?
Advanced Research Question
Q. Table 3: Impact of Substituents on Properties
| Substituent | logP | Solubility (mg/mL) | Stability (t₁/₂, hrs) |
|---|---|---|---|
| 4-Morpholinyl | 1.8 | 0.45 | 24 |
| 4-Fluorophenyl | 2.3 | 0.22 | 48 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
